Methyl 3-chloro-2-ethylbenzoate
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Overview
Description
Methyl 3-chloro-2-ethylbenzoate is an organic compound belonging to the class of benzoic acid esters. It is characterized by a benzene ring substituted with a chlorine atom at the 3-position and an ethyl group at the 2-position, with a methoxy group (-OCH3) esterifying the carboxylic acid function. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-chloro-2-ethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl benzoate with ethyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: 3-chloro-2-ethylbenzoic acid, 3-chloro-2-ethylbenzaldehyde.
Reduction: 3-chloro-2-ethylbenzyl alcohol, 3-chloro-2-ethylbenzylamine.
Substitution: 3,5-dibromo-2-ethylbenzoate, 3-nitro-2-ethylbenzoate.
Scientific Research Applications
Methyl 3-chloro-2-ethylbenzoate finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It serves as a building block in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-chloro-2-ethylbenzoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-chloro-2-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group at the 2-position.
Ethyl 3-chloro-2-methylbenzoate: Similar structure but with an ethyl group instead of a methoxy group at the carboxylic acid function.
Uniqueness: Methyl 3-chloro-2-ethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 3-chloro-2-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCWHVNXYFEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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